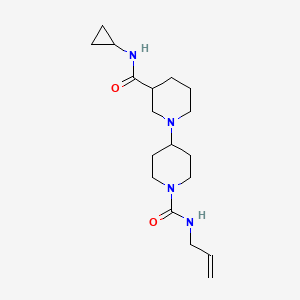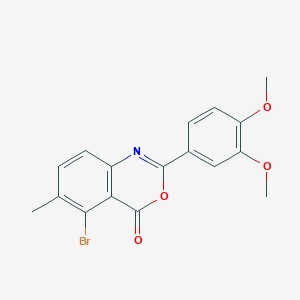![molecular formula C22H29N3O3S B5994708 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide](/img/structure/B5994708.png)
4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide core, a phenylpiperazine moiety, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the phenylpiperazine moiety, and the addition of other substituents. Common synthetic routes may involve:
Formation of Benzenesulfonamide Core: This step often involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.
Introduction of Phenylpiperazine Moiety: This can be achieved through nucleophilic substitution reactions where the phenylpiperazine is introduced to the benzenesulfonamide core.
Addition of Substituents: Various substituents can be added through reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Benzenesulfonamide, 4-methyl-
- 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
Uniqueness
4-Methyl-N~1~-{2-methyl-1-[(4-phenylpiperazino)carbonyl]propyl}-1-benzenesulfonamide is unique due to its specific structure, which includes a phenylpiperazine moiety and various substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[3-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)butan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-17(2)21(23-29(27,28)20-11-9-18(3)10-12-20)22(26)25-15-13-24(14-16-25)19-7-5-4-6-8-19/h4-12,17,21,23H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNHLLTFBAKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-[(1-methylpiperidin-3-yl)methyl]-2-phenylethanamine](/img/structure/B5994627.png)
![1-(2-Chlorophenyl)-5-[(3-chlorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5994634.png)

![2-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)-1,3-benzoxazole](/img/structure/B5994652.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-[(4-methyl-1-piperidinyl)methyl]-2-piperidinone](/img/structure/B5994657.png)
![2-(cyclopentylacetyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994662.png)

![N-[2-(2-pyridinyl)ethyl]-1,2,3,4-tetrahydro-2-naphthalenamine](/img/structure/B5994675.png)
![6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B5994677.png)
![3-[(3-fluorophenyl)amino]-N-(4-methylphenyl)-1-piperidinecarboxamide](/img/structure/B5994680.png)
![1-(3-methoxyphenoxy)-3-{[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}-2-propanol](/img/structure/B5994689.png)
![N'-[(2-hydroxy-1-naphthyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5994691.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-methyl-2-pyrrolidinone](/img/structure/B5994695.png)
![1-[5-(3-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B5994707.png)
